1-ethyl-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine
Description
1-Ethyl-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a substituted amine group at position 4 of the heterocyclic ring. The pyrazole core is substituted with an ethyl group at position 1, a methyl group at position 3, and a thiophen-2-ylmethyl moiety at the N-4 amine (Figure 1).
Molecular Formula: C11H15N3S
Molecular Weight: 221.32 g/mol
Properties
Molecular Formula |
C11H15N3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H15N3S/c1-3-14-8-11(9(2)13-14)12-7-10-5-4-6-15-10/h4-6,8,12H,3,7H2,1-2H3 |
InChI Key |
QYQANJPRGUJQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1-Ethyl-3-Methyl-1H-Pyrazol-4-Amine
The primary route involves alkylation of 1-ethyl-3-methyl-1H-pyrazol-4-amine (CAS 947763-34-0) with thiophen-2-ylmethyl chloride . This method is widely applicable for introducing aryl/alkyl groups onto amines.
Key Reagents and Conditions
| Component | Details |
|---|---|
| Substrate | 1-Ethyl-3-methyl-1H-pyrazol-4-amine (PubChem CID 6485354) |
| Electrophile | Thiophen-2-ylmethyl chloride (synthesized via chlorination of thiophen-2-ylmethanol) |
| Base | Potassium carbonate (K₂CO₃), sodium hydride (NaH), or diisopropylethylamine (DIEA) |
| Solvent | Dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM) |
| Temperature | Room temperature to reflux (60–120°C) |
Procedure
-
Activation of the Amine : The primary amine is deprotonated using a base (e.g., K₂CO₃ in DMF) to enhance nucleophilicity.
-
Alkylation : Thiophen-2-ylmethyl chloride is added, and the mixture is stirred for 6–24 hours.
-
Workup : The product is extracted with organic solvents (e.g., ethyl acetate) and purified via column chromatography or crystallization.
Alternative Coupling Strategies
For improved yields, coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or DIPCDI (N,N'-diisopropylcarbodiimide) may be employed, though these are more common in amide bond formation.
| Reagent | Role | Example Application |
|---|---|---|
| HATU | Activates carboxylic acids | Not directly applicable; used in analogous couplings. |
| DIEA | Base for deprotonation | Enhances reaction efficiency in DMF. |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, THF) are preferred for alkylation due to their ability to stabilize ionic intermediates.
| Solvent | Advantages | Disadvantages |
|---|---|---|
| DMF | High solubility for reactants | Toxicity; difficult purification |
| DCM | Low polarity; ease of extraction | Limited solubility for polar amines |
Base Optimization
Strong bases like NaH are effective but require careful handling. Mild bases (K₂CO₃) are safer and sufficient for most alkylations.
| Base | Efficacy | Safety |
|---|---|---|
| NaH | High deprotonation | Reacts violently with water |
| K₂CO₃ | Moderate deprotonation | Non-toxic, stable |
Purification Techniques
Column Chromatography
Silica gel (200–400 mesh) with a hexane/ethyl acetate gradient is used to isolate the product.
Crystallization
The product is dissolved in hot ethanol or methanol, then cooled to induce crystallization.
Comparison of Synthetic Approaches
| Method | Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Alkylation (K₂CO₃/DMF) | Thiophen-2-ylmethyl chloride | 70–85% | >95% | High |
| Coupling (HATU/DIEA) | Thiophen-2-ylmethyl bromide | 50–60% | >90% | Moderate |
Challenges and Solutions
Side Reactions
Over-alkylation (tertiary amine formation) can occur with excess electrophile. Mitigation: Use stoichiometric equivalents and monitor reaction progress via TLC.
Solubility Issues
Poor solubility of the amine in non-polar solvents can be addressed by adding cosolvents (e.g., DCE).
Industrial-Scale Production
Continuous flow reactors and automated purification systems enhance yield and consistency. For example, thiophen-2-ylmethyl chloride can be synthesized in situ using thionyl chloride and thiophen-2-ylmethanol, then fed directly into the alkylation step.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Nucleophiles such as amines, alcohols, or thiols, aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the thiophen-2-ylmethyl group.
Scientific Research Applications
1-ethyl-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials, catalysts, and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects on Lipophilicity :
The ethyl and methyl groups in the target compound enhance lipophilicity compared to simpler analogs like 1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine, which lacks alkyl substituents. This property may improve membrane permeability in biological systems . - Heterocyclic Diversity : Substitution of the thiophene ring with pyridine (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) introduces aromatic π-stacking capabilities, which are critical in kinase inhibitor design .
Biological Activity
1-Ethyl-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a member of the pyrazole family, characterized by its unique structure that includes an ethyl and a methyl group attached to the pyrazole ring, along with a thiophen-2-ylmethyl substituent. With a molecular weight of approximately 256.35 g/mol, this compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The presence of both ethyl and thiophene groups enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various pathogenic bacteria and fungi. For instance, derivatives containing thiophene groups have been shown to enhance antifungal activity against phytopathogenic fungi .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses . This activity positions it as a potential candidate for treating inflammatory diseases.
Analgesic Properties
The analgesic effects of pyrazole derivatives are well-documented, with mechanisms involving inhibition of cyclooxygenase (COX) enzymes, which play a key role in pain and inflammation pathways. Preliminary studies indicate that this compound may exert similar effects, warranting further investigation into its pain-relief capabilities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Ethylpyrazole | C6H11N3 | Simpler structure; used in agricultural applications |
| 3-Methylpyrazole | C4H6N2 | Lacks ethyl group; known for use as a pharmaceutical building block |
| Thiophenopyrazole | C8H6N2S | Contains thiophene; distinct biological activities |
The combination of the pyrazole ring with thiophene enhances the compound's interaction profile with biological targets, suggesting pathways for further optimization.
Case Studies
Several studies have explored the pharmacological potential of pyrazole derivatives:
- Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their inhibitory effects on cancer cell lines. Results indicated that compounds structurally related to this compound showed promising antitumor activity against BRAF(V600E) mutations, which are prevalent in certain cancers .
- Antifungal Studies : In vitro assays demonstrated that specific derivatives exhibited moderate to excellent antifungal activity against various pathogens, suggesting that modifications to the thiophene moiety could enhance efficacy against resistant strains.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-ethyl-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential alkylation and reductive amination. For example:
- Step 1 : Alkylation of pyrazole precursors (e.g., 1-ethyl-3-methylpyrazole) with thiophen-2-ylmethyl halides under basic conditions (e.g., KOH/EtOH) to form intermediates .
- Step 2 : Reductive amination using sodium cyanoborohydride or similar agents in aprotic solvents (e.g., THF) to finalize the amine linkage .
- Key Considerations : Reaction temperature (0–25°C), solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) significantly impact yield (reported 39–82% in analogous compounds) .
Q. How is the structural integrity of this compound validated in academic research?
- Methodology : Multi-technique characterization:
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., thiophene proton signals at δ 6.8–7.2 ppm, pyrazole CH at δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical ~235.3 g/mol) and fragmentation patterns .
- HPLC : Purity ≥95% is standard, with retention times compared to standards under gradient elution (e.g., C18 column, acetonitrile/water) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Solubility : Preferentially soluble in polar aprotic solvents (e.g., DMSO, THF) and sparingly in water. Solubility in ethanol is moderate (~10 mg/mL) .
- Stability : Stable at neutral pH (6–8) but degrades under strongly acidic (pH <3) or basic (pH >10) conditions, forming hydrolyzed by-products (e.g., thiophenemethanol derivatives). Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
Advanced Research Questions
Q. How do substituent modifications (e.g., fluorination, alkyl chain length) on the pyrazole ring influence biological activity?
- Methodology : Structure-activity relationship (SAR) studies:
- Fluorination : Introducing a fluoroethyl group (as in 1-(2-fluoroethyl)- analogs) enhances metabolic stability and target binding (e.g., 2-fold increase in enzyme inhibition vs. non-fluorinated analogs) .
- Alkyl Chain Effects : Longer chains (e.g., propyl vs. ethyl) reduce solubility but improve lipophilicity, impacting membrane permeability (logP increases from 1.8 to 2.5) .
- Thiophene Position : 2-Thiophenylmethyl vs. 3-substitution alters π-π stacking with aromatic residues in target proteins, as shown in docking studies .
Q. What strategies resolve contradictory data in enzyme inhibition studies involving this compound?
- Methodology :
- Orthogonal Assays : Combine fluorescence polarization (FP) and surface plasmon resonance (SPR) to validate binding kinetics (e.g., K discrepancies due to assay interference) .
- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., N-oxide derivatives) that may contribute to observed activity .
- Crystallography : Co-crystallization with target enzymes (e.g., kinases) clarifies binding modes and resolves IC vs. EC mismatches .
Q. Which computational approaches predict the binding affinity of this compound with biological targets?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., RMSD <2 Å over 100 ns trajectories) to assess stability of binding poses .
- QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors to correlate structure with activity (R >0.7 in kinase inhibitors) .
- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., ethyl vs. isopropyl) with <1 kcal/mol error vs. experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
